tert-butyl 2-phenylacetate
Overview
Description
tert-butyl 2-phenylacetate: is an organic compound with the molecular formula C12H16O2 . It is an ester formed from phenylacetic acid and tert-butyl alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in organic synthesis due to its reactivity and stability.
Mechanism of Action
Tert-Butyl 2-Phenylacetate, also known as Tert-Butyl Phenylacetate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound undergoes oxidation reactions , suggesting that it may interact with enzymes involved in oxidation processes.
Mode of Action
The mode of action of this compound involves oxidation reactions. The compound undergoes liquid-phase oxidation, resulting in the formation of various products . The oxidation process is catalyzed by benzoic acid .
Biochemical Pathways
This compound is involved in the phenylacetate catabolic pathway . This pathway is a hybrid pathway that combines features of aerobic and anaerobic metabolism . The compound undergoes oxidation to form various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products are formed through the decomposition of a hydroperoxide and/or the recombination of peroxy radicals .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
The oxidation of this compound results in the formation of various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products can further undergo radical chain oxidation to result in benzoic acid and tert-butyl α-oxophenylacetate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidation process it undergoes is temperature-dependent, occurring at 140°C in ortho-dichlorobenzene . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other chemicals, and storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns
Cellular Effects
It has been suggested that the compound may have inhibitory effects on cell growth
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound undergoes oxidation in ortho-dichlorobenzene at 140°C, resulting in the formation of several reaction products
Metabolic Pathways
It is known that the compound can undergo reactions at the benzylic position, which may be relevant to its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare tert-butyl phenylacetate is through the esterification of phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl phenylacetate with tert-butyl alcohol.
Industrial Production Methods: Industrial production of tert-butyl phenylacetate often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of tert-butyl phenylacetate can yield phenylacetic acid and tert-butyl alcohol.
Substitution: The ester group in tert-butyl phenylacetate can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP).
Major Products:
Oxidation: tert-Butyl α-hydroxyphenylacetate, tert-Butyl α-oxophenylacetate, and benzaldehyde.
Reduction: Phenylacetic acid and tert-butyl alcohol.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
tert-butyl 2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Comparison with Similar Compounds
Methyl phenylacetate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl phenylacetate: Contains an ethyl group in place of the tert-butyl group.
Isopropyl phenylacetate: Features an isopropyl group instead of tert-butyl.
Uniqueness: tert-butyl 2-phenylacetate is unique due to the bulky tert-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
tert-butyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-09-0 | |
Record name | tert-Butyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.